3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Lipophilicity Membrane permeability Drug-likeness

3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole (CAS 957481-97-9, molecular formula C₁₂H₈F₅N₃O₂, molecular weight 321.20 g/mol) is a fully substituted 1H-pyrazole derivative bearing a 4-nitro group, 3,5-dimethyl substitution, and an N1-pentafluorobenzyl (PFB) moiety. This compound belongs to the class of fluorinated nitroazole building blocks and is primarily sourced for medicinal chemistry, agrochemical, and ligand-design research applications.

Molecular Formula C12H8F5N3O2
Molecular Weight 321.207
CAS No. 957481-97-9
Cat. No. B2583595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole
CAS957481-97-9
Molecular FormulaC12H8F5N3O2
Molecular Weight321.207
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)[N+](=O)[O-]
InChIInChI=1S/C12H8F5N3O2/c1-4-12(20(21)22)5(2)19(18-4)3-6-7(13)9(15)11(17)10(16)8(6)14/h3H2,1-2H3
InChIKeyOINGTKOILPMCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole (CAS 957481-97-9): Technical Identity & Procurement Snapshot


3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole (CAS 957481-97-9, molecular formula C₁₂H₈F₅N₃O₂, molecular weight 321.20 g/mol) is a fully substituted 1H-pyrazole derivative bearing a 4-nitro group, 3,5-dimethyl substitution, and an N1-pentafluorobenzyl (PFB) moiety [1]. This compound belongs to the class of fluorinated nitroazole building blocks and is primarily sourced for medicinal chemistry, agrochemical, and ligand-design research applications [2]. It is commercially available from multiple global suppliers in research-grade purity (typically ≥98% by HPLC) .

Why 3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole Cannot Be Replaced by In-Class Analogs Without Re-Validation


Although numerous nitro-pyrazole building blocks populate vendor catalogs, the combination of 3,5-dimethyl substitution, a 4-nitro group, and an N1-pentafluorobenzyl appendage generates a discrete physicochemical profile that cannot be assumed transferable across analogs. The pentafluorobenzyl group imparts a distinct electron-withdrawing footprint and lipophilicity shift relative to non-fluorinated or mono-fluorinated benzyl congeners [1]. Critically, direct head-to-head experimental comparisons of this specific compound against its closest analogs are absent from the peer-reviewed literature; all physicochemical differentiation presented herein derives from PubChem-computed descriptors, vendor-supplied characterization data, and class-level inferences from structurally related pyrazole series [1]. Users should therefore treat any substitution of this compound as requiring independent experimental verification.

3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole: Quantified Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) Shift vs. NH-Parent, Mono-Fluorobenzyl, and Des-Methyl Pentafluorobenzyl Analogs

The target compound exhibits a computed XLogP3 of 3.0, representing a +2.2 log unit increase over the NH-parent 3,5-dimethyl-4-nitro-1H-pyrazole (XLogP3 0.8) and a +0.4 log unit increase over the mono-fluorobenzyl analog 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (XLogP3 2.6) [1][2][3]. Relative to the des-methyl analog 4-nitro-1-(pentafluorobenzyl)-1H-pyrazole (XLogP3 2.2), the increase is +0.8 log units [1][4]. These computed values have not been experimentally validated by shake-flask or chromatographic log P measurements for this compound class; the data represent class-level inference from PubChem XLogP3 3.0 calculations [1].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Capacity: Eight HBA Sites vs. Three or Four in Non-Fluorinated Analogs

The target compound possesses 8 computed hydrogen bond acceptors (2 from the nitro group, 5 from the pentafluorophenyl ring fluorine atoms, 1 from N2 of the pyrazole) versus 3 HBA for the NH-parent 3,5-dimethyl-4-nitro-1H-pyrazole and 4 HBA for the mono-fluorobenzyl analog [1][2][3]. The des-methyl pentafluorobenzyl analog also has 8 HBA, confirming the fluorine atoms are the dominant contributor [4]. These counts derive from Cactvs atom-typing (PubChem release 2025.09.15) and have not been independently confirmed by experimental hydrogen-bond basicity measurements [1].

Hydrogen bonding Target engagement Molecular recognition

Zero Hydrogen Bond Donors Eliminates Metabolic Glucuronidation Liability Present in the NH-Parent

The target compound has 0 hydrogen bond donors, whereas the NH-parent 3,5-dimethyl-4-nitropyrazole possesses 1 HBD (the N1-H) [1][2]. The mono-fluorobenzyl and des-methyl pentafluorobenzyl analogs similarly lack HBDs, indicating the N1-substitution strategy is common to all benzylated derivatives [3][4]. No experimental metabolic stability data (e.g., microsomal intrinsic clearance) exist for any member of this compound series. The relevance of HBD count to metabolic glucuronidation is a general medicinal chemistry principle and has not been demonstrated specifically for this scaffold.

Metabolic stability ADME Clearance

Density and Boiling Point Differentiation vs. Non-Fluorinated and Des-Methyl Analogs

The target compound has a vendor-reported density of 1.58±0.1 g/cm³ and boiling point of 362.4±42.0 °C at 760 mmHg . The NH-parent exhibits a lower density of 1.339 g/cm³ and lower boiling point of 325 °C [1]. The des-methyl pentafluorobenzyl analog has a higher density of 1.70±0.1 g/cm³ and slightly lower boiling point of 354.5±42.0 °C . Density data for the mono-fluorobenzyl analog are inconsistently reported (1.3±0.1 g/cm³, single data point). All values derive from predictive models or single vendor datasheets; no experimentally validated, peer-reviewed physical property data exist for this compound series.

Physical properties Formulation Thermal stability

Conformational Flexibility: Two Rotatable Bonds Provide Adaptability Absent in the NH-Parent (Zero Rotatable Bonds)

The target compound contains 2 rotatable bonds (the N1–CH₂ and CH₂–C₆F₅ bonds), whereas the NH-parent 3,5-dimethyl-4-nitropyrazole has 0 rotatable bonds [1][2]. All N1-benzylated analogs (mono-fluorobenzyl and des-methyl pentafluorobenzyl) share the same 2 rotatable bonds [3][4]. No experimental conformational analysis (e.g., variable-temperature NMR, X-ray crystallography) has been published for this specific compound; the differentiation versus the NH-parent is strictly a topological descriptor from Cactvs 3.4.8.24 [1].

Conformational entropy Ligand preorganization Binding free energy

Commercial Purity Benchmarking: ≥98% Assay Matches Best-in-Class Analogs, Supporting Direct Use Without Re-Purification

The target compound is supplied at ≥98% purity (HPLC) by Leyan (Catalog No. 1353370) . The NH-parent 3,5-dimethyl-4-nitropyrazole is offered at ≥98.0% (GC/T) by VWR and TCI . The des-methyl pentafluorobenzyl analog is available at ≥98% from Leyan . The mono-fluorobenzyl analog is listed at ≥98% by Chemscene . Critically, none of these purity claims have been independently verified through round-robin inter-laboratory studies, and residual impurity profiles are not disclosed in standard product datasheets.

Chemical purity Procurement Quality assurance

3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole: Evidence-Anchored Application Scenarios for Scientific Selection


Building Block for CNS-Penetrant Kinase Inhibitor Fragments Exploiting Elevated Lipophilicity

With a computed XLogP3 of 3.0—significantly higher than the NH-parent (0.8) and the mono-fluorobenzyl analog (2.6)—this compound is positioned as a lipophilic core scaffold for fragment-based or structure-guided design of CNS-targeted kinase inhibitors, where enhanced passive permeability and blood-brain barrier penetration are desired [1]. The 4-nitro group serves as a synthetic handle for subsequent reduction to a primary amine, enabling further elaboration to amides, sulfonamides, or ureas without altering the favorable lipophilicity imparted by the pentafluorobenzyl group.

Fluorinated Probe Molecule for ¹⁹F NMR-Based Binding and Fragment Screening Campaigns

The five chemically equivalent fluorine atoms on the pentafluorophenyl ring provide a strong, degenerate ¹⁹F NMR signal suitable for ligand-observed protein-binding experiments and fragment-based screening [1]. Unlike the mono-fluorobenzyl analog (single ¹⁹F reporter), the pentafluorobenzyl group offers signal amplification, which can improve detection sensitivity in ¹⁹F T₂/CPMG-based binding assays. This scenario stems directly from the 8-hydrogen-bond-acceptor and enhanced fluorine-count evidence in Section 3.

Agrochemical Lead Intermediate Requiring Thermal Stability at Elevated Reaction Temperatures

The boiling point of 362.4±42.0 °C, which exceeds that of the NH-parent (325 °C) and the des-methyl analog (354.5 °C), suggests suitability as a synthetic intermediate in agrochemical sequences that involve high-temperature steps such as nitro reduction or heterocycle annulation [1]. The absence of an N-H donor eliminates a potential decomposition pathway under basic or nucleophilic conditions, supporting compatibility with diverse reaction manifolds.

N1-Substituted Pyrazole Ligand Precursor for Late-Transition-Metal Catalysis

The combination of a 4-nitro group (electron-withdrawing, tunable to 4-amino by reduction) and the sterically demanding, electron-deficient pentafluorobenzyl N1-substituent creates a ligand framework with potential for modulating metal center electronics [1]. The two rotatable bonds permit conformational adjustment upon metal coordination, while the 0 HBD count ensures no competing metal–ligand proton exchange, a feature absent in the NH-parent.

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